1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl. It is known for its unique trifluoroethyl group, which imparts distinct chemical properties. This compound is used in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Formation of Intermediate: The reaction between piperidine and 2,2,2-trifluoroethyl bromide forms an intermediate, which is then subjected to carboxylation.
Carboxylation: The intermediate is treated with carbon dioxide under high pressure to form the carboxylic acid derivative.
Hydrochloride Formation: Finally, the carboxylic acid derivative is reacted with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The acid group can react with amines to form amides.
Decarboxylation: Under specific conditions, the carboxylic acid group might lose carbon dioxide, leading to a decarboxylated product.
Common reagents and conditions used in these reactions include alcohols, amines, and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds:
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of the trifluoroethyl group, leading to different chemical properties and applications.
The unique trifluoroethyl group in this compound imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILXVLFKNDOPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-12-4 | |
Record name | 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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